2-(4-(Methylthio)phenyl)isonicotinic acid
Description
Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry and Derivatives
Pyridine carboxylic acids are a class of heterocyclic compounds that serve as fundamental building blocks in organic synthesis and medicinal chemistry. nih.govnih.gov These molecules are defined by a pyridine ring, a six-membered aromatic ring containing one nitrogen atom, which is substituted with at least one carboxylic acid group. nih.gov The presence of the nitrogen atom within the aromatic ring significantly influences the electronic distribution, making the ring electron-deficient and altering its reactivity compared to simple benzoic acids.
The nitrogen atom can act as a proton acceptor or a coordination site for metal ions, while the carboxylic acid group provides a site for a multitude of chemical transformations, such as esterification and amidation. nih.gov This dual functionality allows for the creation of a vast library of derivatives with fine-tuned electronic and steric properties. nih.gov Consequently, pyridine carboxylic acid derivatives are versatile scaffolds used in the development of pharmaceuticals, agrochemicals, and functional materials. mdpi.com
Importance of the Isonicotinic Acid Scaffold in Chemical Research
Isonicotinic acid, or pyridine-4-carboxylic acid, is a specific isomer of pyridine carboxylic acid where the carboxyl group is located at the 4-position of the pyridine ring. wikipedia.org This particular arrangement gives the molecule a linear geometry and distinct electronic characteristics. The isonicotinic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.govnih.gov
A prominent example of its application is in the antitubercular drug isoniazid (B1672263), which is a hydrazide derivative of isonicotinic acid. chempanda.comresearchgate.net The discovery and success of such drugs have cemented the importance of the isonicotinic acid core in drug design. nih.govchempanda.com Furthermore, its ability to act as a ligand has been exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis and materials science. wikipedia.orgchempanda.com Research continues to uncover new applications for isonicotinic acid analogues in various fields, including the development of inhibitors for enzymes like hypoxia-inducible factor (HIF)-1α. nih.govresearchgate.net
Role of Phenyl-Thioether Moieties in Organic Synthesis and Chemical Biology
The phenyl-thioether moiety, specifically the 4-(methylthio)phenyl group in the target molecule, is a significant functional group in modern chemistry. Thioethers, or sulfides, are compounds containing a sulfur atom bonded to two organic groups. rsc.org In organic synthesis, the sulfur atom of a thioether can be readily oxidized to form sulfoxides and sulfones, which are valuable intermediates for constructing more complex molecular architectures. acs.orgresearchgate.net This reactivity makes thioethers versatile handles for chemical modification. semanticscholar.org
From a chemical biology perspective, the inclusion of a thioether can influence a molecule's physical properties and its interactions with biological systems. The sulfur atom can participate in non-covalent interactions, which can be crucial for the binding of a molecule to a biological target such as an enzyme or receptor. nih.gov The development of synthetic methods to create carbon-sulfur bonds, such as those in phenyl-thioethers, is an active area of research, with copper-catalyzed reactions being one modern approach. rsc.org The thioether group is present in various natural products and pharmaceutical agents, highlighting its importance in biologically active molecules. rsc.org
Overview of Related Research on Analogues and Precursors to 2-(4-(Methylthio)phenyl)isonicotinic Acid
The synthesis of these types of bi-aryl compounds often relies on cross-coupling reactions. Precursors such as a halogenated isonicotinic acid and a suitably functionalized phenylboronic acid (in the case of Suzuki coupling) are common starting materials. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, involves activating the nicotinic acid as an acyl chloride before reacting it with a thiophene (B33073) amine. mdpi.com Similarly, the synthesis of 2-alkyl-1,3,4-oxadiazoles containing a phenylazo group involves multi-step sequences starting from substituted anilines. mdpi.com These synthetic strategies highlight the modular approach often used to construct complex molecules like this compound, where different building blocks are combined to achieve the final structure.
Data Tables
Table 1: Physicochemical Properties of Isonicotinic Acid This table presents key physicochemical data for the parent scaffold, isonicotinic acid.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₂ | wikipedia.org |
| Molecular Weight | 123.11 g/mol | nih.gov |
| IUPAC Name | Pyridine-4-carboxylic acid | wikipedia.org |
| Synonyms | 4-Carboxypyridine, p-Pyridinecarboxylic acid | nih.gov |
| pKa (acidic) | 1.77 | nih.gov |
| Physical Description | Solid, Beige powder | nih.gov |
Table 2: Spectroscopic Data for a Representative Phenothiazine Derivative This table provides an example of spectroscopic data from a related heterocyclic system to illustrate typical characterization methods. Data is for 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide.
| Spectroscopic Technique | Characteristic Peaks / Maxima (λmax) | Source |
| UV-Vis Absorption (in MeCN) | 234 nm (π-π), 280 nm (n-π) | nih.gov |
| Phosphorescence (at 77 K) | 434 nm, 457 nm | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYDJWUCRULAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218220 | |
| Record name | 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-11-9 | |
| Record name | 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261906-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Methylthio Phenyl Isonicotinic Acid
Strategies for the Construction of the Isonicotinic Acid Core
The foundational pyridine-4-carboxylic acid, or isonicotinic acid, can be synthesized through several reliable methods. These generally involve the oxidation of readily available picoline derivatives or the direct functionalization of a pyridine (B92270) ring.
Pathways Involving Picoline Derivatives
The most common and industrially scalable method for producing isonicotinic acid is through the oxidation of 4-methylpyridine (B42270) (γ-picoline). wikipedia.orgchemicalbook.com This process converts the methyl group at the 4-position of the pyridine ring into a carboxylic acid. Various oxidizing agents can accomplish this transformation, including potassium permanganate (B83412), nitric acid, and catalytic air oxidation. wikipedia.orggoogle.com A notable method involves the ammoxidation of 4-picoline to 4-cyanopyridine, which is then hydrolyzed to yield isonicotinic acid. wikipedia.org
Another pathway proceeds by first reacting γ-picoline with an aldehyde, such as benzaldehyde, to form an intermediate like 4-styryl pyridine. chempanda.comgoogle.com This intermediate is then subjected to oxidation with a strong acidic oxidizing agent, like nitric acid or a mixture of nitric and sulfuric acids, at elevated temperatures (100-145 °C) to yield isonicotinic acid. chempanda.comgoogle.com This method is particularly useful when starting from mixtures of picoline isomers, as the intermediate formation can be selective for the gamma isomer. google.com
| Oxidation Method | Starting Material | Key Reagents | Typical Conditions | Product | Ref |
| Direct Oxidation | 4-Picoline | Nitric Acid | High Temperature | Isonicotinic Acid | wikipedia.org |
| Ammoxidation/Hydrolysis | 4-Picoline | O₂, NH₃, then H₂O | Catalytic, High Temp. | Isonicotinic Acid | wikipedia.org |
| Via Styryl Intermediate | 4-Picoline | Benzaldehyde, then HNO₃/H₂SO₄ | 100-145 °C | Isonicotinic Acid | chempanda.comgoogle.com |
| Via Pyrophthalone | 4-Picoline | Phthalic Anhydride, then HNO₃/H₂SO₄ | < 130 °C | Isonicotinic Acid | google.com |
Functionalization Approaches to Pyridine Carboxylic Acids
Beyond starting from picoline, the isonicotinic acid core can be constructed by directly introducing a carboxyl group onto a pyridine ring. This often involves the use of organometallic intermediates. For instance, a 4-halopyridine can be converted into a 4-pyridyl Grignard or organolithium reagent, which is then quenched with carbon dioxide (CO₂) to form the carboxylic acid upon acidic workup.
More advanced methods focus on the direct C-H functionalization of pyridine. digitellinc.comnih.gov While functionalization at the C2 position is more common due to the directing effect of the nitrogen atom, specific conditions can achieve C4 functionalization. nih.gov This can involve using strong, non-nucleophilic bases to deprotonate the C4 position, followed by trapping the resulting organometallic species with an electrophile like CO₂. digitellinc.comnih.gov Although synthetically challenging, these methods offer a more direct route to the desired acid.
Introduction of the 4-(Methylthio)phenyl Moiety
With the isonicotinic acid core in hand, the next critical stage is the attachment of the 4-(methylthio)phenyl group at the 2-position of the pyridine ring. This is typically accomplished through modern cross-coupling reactions or by building the thioether functionality onto a pre-attached phenyl ring.
Coupling Reactions for Aryl-Pyridyl Linkages
Palladium-catalyzed cross-coupling reactions are the premier method for forming the C-C bond between the pyridine and phenyl rings. wikipedia.org The Suzuki-Miyaura coupling is particularly prevalent, reacting a 2-halo-isonicotinic acid derivative (e.g., 2-bromo- or 2-chloroisonicotinic acid) with 4-(methylthio)phenylboronic acid. wikipedia.orgelectronicsandbooks.comresearchgate.net This reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₃PO₄), and an appropriate solvent system. electronicsandbooks.comorganic-chemistry.org The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a robust choice. wikipedia.orgelectronicsandbooks.com
The key boronic acid reagent, 4-(methylthio)phenylboronic acid, is commercially available or can be synthesized from 4-bromothioanisole (B94970) via lithiation and reaction with a trialkyl borate. sigmaaldrich.comwikipedia.orguni.lu
| Coupling Reaction | Pyridine Substrate | Aryl Reagent | Catalyst/Base | Product | Ref |
| Suzuki Coupling | 2-Bromo- or 2-Chloro-isonicotinic acid (ester) | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ or Na₂CO₃ | 2-(4-(Methylthio)phenyl)isonicotinic acid (ester) | electronicsandbooks.comorganic-chemistry.org |
Thioether Formation Strategies on Phenyl Rings
An alternative synthetic disconnection involves forming the methyl thioether bond after the aryl-pyridyl linkage is already established. This can be achieved through several methods. One common approach is the nucleophilic substitution of a suitable leaving group on the phenyl ring with a sulfur nucleophile. For example, a 2-(4-fluorophenyl)isonicotinic acid derivative can react with sodium thiomethoxide (NaSMe) in a nucleophilic aromatic substitution (SₙAr) reaction to install the methylthio group. nih.govacsgcipr.org
Another strategy involves the direct conversion of other functional groups. For instance, a 2-(4-aminophenyl)isonicotinic acid derivative could potentially be converted to a diazonium salt and subsequently treated with a sulfur-containing reagent. More modern methods might involve the direct C-H functionalization and thiolation of the phenyl ring, though this is a more complex transformation. The synthesis of thioethers from sulfonyl chlorides or sodium sulfinates also represents a potential, albeit less direct, pathway. researchgate.net
Multi-Step Synthesis Design and Reaction Sequences for this compound
Halogenation of Isonicotinic Acid : Isonicotinic acid is first converted to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or an ester (e.g., methyl isonicotinate). This is followed by halogenation at the 2-position of the pyridine ring.
Suzuki-Miyaura Cross-Coupling : The resulting 2-halo-isonicotinic acid derivative is then subjected to a Suzuki-Miyaura cross-coupling reaction with 4-(methylthio)phenylboronic acid. sigmaaldrich.comnih.gov As described in section 2.2.1, this step forges the key aryl-pyridyl bond.
Hydrolysis (if necessary) : If the synthesis was performed using an ester of isonicotinic acid, a final hydrolysis step (typically using aqueous acid or base) is required to convert the ester back to the carboxylic acid, yielding the final product, this compound.
An alternative sequence could involve performing the Suzuki coupling on a simpler pyridine derivative, like 2-bromo-4-methylpyridine, followed by oxidation of the methyl group to the carboxylic acid as the final step. The choice of the specific route often depends on the commercial availability of starting materials, reaction yields, and ease of purification.
Condensation Reactions in Target Synthesis
A primary method for synthesizing the 2-arylpyridine core of this compound involves condensation reactions, particularly the Ullmann condensation. wikipedia.orgorganic-chemistry.org This classic cross-coupling reaction is instrumental in forming aryl-ether, aryl-thioether, and aryl-amine bonds through the copper-promoted reaction of an aryl halide with a suitable nucleophile. wikipedia.org In the context of synthesizing the target molecule, this would typically involve the coupling of a 2-halopyridine derivative with 4-(methylthio)phenol (B156131) or a related nucleophile.
The traditional Ullmann condensation often requires stoichiometric amounts of copper and high temperatures, frequently exceeding 200°C, in high-boiling polar solvents. wikipedia.org The reaction mechanism for Ullmann-type reactions involves a copper(I) species, which can be generated in situ, that undergoes oxidative addition with the aryl halide. organic-chemistry.org This is followed by reaction with the nucleophile and subsequent reductive elimination to form the desired cross-coupled product.
Sequential Functional Group Modifications
The synthesis of this compound and its analogs often involves a series of functional group interconversions to introduce desired substituents or to protect reactive groups during synthesis. A common strategy involves the modification of the sulfur-containing moiety. For instance, to prevent undesired side reactions at the thiol group during subsequent steps like amide coupling, a thiophenol precursor can be oxidized to form a more stable disulfide bond. nih.gov This disulfide can then be reduced back to the thiol at a later stage for further functionalization, such as methylation to yield the methylthio group. nih.gov
Another key modification is the transformation of other functional groups on the aromatic rings. For example, a nitro group can be present on a starting material and later reduced to an amino group using reagents like tin(II) chloride in an acidic medium. nih.gov This amino group can then be further modified or may be a key feature of a final derivative. These sequential modifications allow for the controlled and systematic construction of complex molecules from simpler starting materials.
Hydrolysis and Decarboxylation Steps
In many synthetic routes leading to carboxylic acids, the carboxyl group is often masked as an ester to prevent its interference with other reaction steps. Therefore, the final step in the synthesis of this compound is frequently the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to protonate the carboxylate and yield the final carboxylic acid.
While decarboxylation is a common reaction for certain substituted pyridines, particularly to generate the pyridine ring itself during some condensation syntheses, the hydrolysis of a precursor ester is the more pertinent final step for isolating the target acid. nih.gov The conditions for hydrolysis must be chosen carefully to avoid potential side reactions, especially with other sensitive functional groups present in the molecule.
Catalytic Systems and Reaction Conditions in Synthesis
The efficiency of synthesizing this compound is highly dependent on the catalytic system and the specific reaction conditions employed. Modern advancements have focused on developing milder and more efficient protocols, particularly for the key cross-coupling steps.
Role of Transition Metal Catalysis (e.g., Cuprous Ions)
Transition metal catalysis is central to the formation of the C-C bond between the phenyl and pyridine rings. The Ullmann reaction, a cornerstone of this synthesis, traditionally relies on copper catalysis. wikipedia.org Specifically, cuprous ions (Cu(I)) are believed to be the active catalytic species. wikipedia.org The mechanism involves the formation of a copper(I) reagent, which can be generated in situ from the reduction of copper(II) salts or directly from a Cu(I) source like copper(I) iodide. wikipedia.org This Cu(I) species facilitates the coupling of the aryl halide with the nucleophile. wikipedia.org
While early methods used stoichiometric amounts of copper powder, modern protocols utilize catalytic amounts of soluble copper salts, often in combination with ligands. wikipedia.org These ligands, such as diamines and acetylacetonates, can stabilize the copper catalyst, increase its solubility, and promote the reaction under milder conditions. wikipedia.org The use of copper nanoparticles as catalysts has also been explored to improve reaction efficiency and ease of separation. researchgate.netmdpi.com
Influence of Solvents and Bases on Reaction Efficacy
The choice of solvent and base has a profound impact on the outcome of the synthesis, particularly in copper-catalyzed cross-coupling reactions.
Solvents: Traditional Ullmann condensations are performed in high-boiling point, polar aprotic solvents. wikipedia.org These solvents are effective at dissolving the reactants and the copper catalyst, and their high boiling points allow the reaction to be conducted at the elevated temperatures often required. wikipedia.org Commonly used solvents include:
N,N-Dimethylformamide (DMF) wikipedia.org
Dimethyl sulfoxide (B87167) (DMSO) masterorganicchemistry.com
N-Methyl-2-pyrrolidone (NMP) wikipedia.org
Nitrobenzene wikipedia.org
Bases: A base is typically required in the Ullmann condensation to deprotonate the nucleophilic partner (e.g., a phenol (B47542) or thiol), thereby increasing its nucleophilicity. The choice of base can influence the reaction rate and yield. Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). researchgate.netmdpi.com Cesium carbonate is often found to be particularly effective in promoting these types of coupling reactions. researchgate.net
Table 1: Typical Reaction Conditions for Ullmann Condensation
| Component | Role | Examples |
|---|---|---|
| Catalyst | Facilitates C-C or C-heteroatom bond formation | Copper(I) Iodide (CuI), Copper(II) Oxide (CuO) Nanoparticles |
| Solvent | Dissolves reactants and facilitates reaction | DMF, DMSO, NMP |
| Base | Deprotonates the nucleophile | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) |
| Temperature | Provides activation energy for the reaction | Often high, >120°C, though modern methods aim for lower temperatures |
Derivative Synthesis Strategies from this compound
Once this compound is synthesized, its carboxylic acid functional group serves as a versatile handle for the creation of a wide array of derivatives. nih.govresearchgate.net These derivatization strategies are crucial for modulating the compound's physicochemical properties.
The most common derivatization involves the formation of amides and esters. nih.govmdpi.com
Amide Synthesis: The carboxylic acid can be coupled with a variety of primary or secondary amines to form the corresponding amides. nih.gov A standard method for this transformation is to first activate the carboxylic acid by converting it into a more reactive species, such as an acid chloride. This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride. researchgate.net The resulting acid chloride is then reacted with the desired amine to furnish the amide derivative. nih.gov
Ester Synthesis: Esters can be prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the acid chloride can be reacted with an alcohol, often in the presence of a non-nucleophilic base, to form the ester.
These derivatization reactions allow for the systematic exploration of structure-activity relationships by introducing diverse functional groups. researchgate.netmdpi.com
Table 2: Examples of Derivative Synthesis from a Carboxylic Acid Moiety
| Derivative Type | Reagent(s) | General Reaction |
|---|---|---|
| Amide | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Activation of carboxylic acid to acid chloride, followed by nucleophilic acyl substitution with an amine. nih.gov |
| Hydrazide | 1. Esterification 2. Hydrazine Hydrate (N₂H₄·H₂O) | Conversion to an ester followed by reaction with hydrazine. researchgate.net |
| Ester | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer esterification. |
| N-Acylarylhydrazone | Hydrazide derivative, Substituted Aldehyde/Ketone | Condensation reaction between a hydrazide and a carbonyl compound. researchgate.net |
Amidation and Esterification of the Carboxylic Acid
The carboxylic acid group in this compound is a prime site for modification through amidation and esterification reactions, leading to the formation of a wide range of derivatives.
Amidation:
The conversion of this compound to its corresponding amides can be achieved through several standard synthetic protocols. One common method involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a wide variety of amines to form the desired amide.
A direct amidation approach catalyzed by titanium(IV) tetrafluoride (TiF₄) has also been reported for the synthesis of amides from carboxylic acids and amines in refluxing toluene. chemrxiv.orgwikipedia.org This method offers an alternative to the more traditional coupling reagents. The synthesis of various nicotinamide (B372718) derivatives has been documented, showcasing the versatility of these amidation reactions. acs.orgresearchgate.netyoutube.com
Esterification:
Esterification of this compound can be performed using classic methods such as the Fischer-Speier esterification. mt.com This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. For example, the synthesis of methyl isonicotinate (B8489971) is achieved by reacting isonicotinic acid with methanol (B129727) and sulfuric acid. researchgate.netlibretexts.org
Another effective method is the Steglich esterification, which utilizes a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemrxiv.org This method is particularly useful for reactions with sensitive alcohols as it proceeds under mild, neutral conditions. The formation of active esters, for instance with p-nitrophenol or N-hydroxysuccinimide, provides another route to facilitate the reaction with alcohols. acs.org
| Transformation | Reagents and Conditions | Product Type | Relevant Findings |
| Amidation | 1. Amine, DCC/HOBt or EDC/HOBt2. SOCl₂ or (COCl)₂, then Amine3. Amine, TiF₄ catalyst | Amide | Formation of various nicotinamide derivatives has been reported. acs.orgresearchgate.netyoutube.com Direct amidation with TiF₄ offers a modern alternative. chemrxiv.orgwikipedia.org |
| Esterification | 1. Alcohol, H₂SO₄ (Fischer Esterification)2. Alcohol, DCC, DMAP (Steglich Esterification)3. Activation to acyl chloride, then alcohol | Ester | Standard procedures like Fischer esterification are applicable. mt.comresearchgate.netlibretexts.org Steglich esterification provides a milder alternative. chemrxiv.org |
Modifications of the Methylthio Group (e.g., Oxidation to Sulfoxides/Sulfones)
The methylthio group (-SCH₃) on the phenyl ring is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone derivatives. These transformations can significantly alter the electronic and steric properties of the molecule.
Oxidation to Sulfoxide:
The selective oxidation of the sulfide (B99878) to a sulfoxide can be achieved using a variety of oxidizing agents under controlled conditions. A common and mild reagent for this transformation is sodium metaperiodate (NaIO₄) in an aqueous solvent mixture at low temperatures. nih.gov Hydrogen peroxide (H₂O₂) is another widely used oxidant, often in the presence of a catalyst to control the level of oxidation and prevent the formation of the sulfone. khanacademy.org The oxidation of the closely related thioanisole (B89551) to methyl phenyl sulfoxide is a well-documented procedure. nih.govlibretexts.org
Oxidation to Sulfone:
Further oxidation of the sulfoxide, or direct oxidation of the sulfide under more vigorous conditions, leads to the formation of the corresponding sulfone (-SO₂CH₃). Stronger oxidizing agents such as potassium permanganate (KMnO₄) or excess hydrogen peroxide, sometimes in the presence of a tungsten or molybdenum catalyst, are typically employed for this transformation. The synthesis of related compounds containing a methylsulfonylphenyl moiety has been reported, indicating the feasibility of this oxidation. nih.govucsb.edumasterorganicchemistry.com For instance, the synthesis of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives has been described. nih.gov
| Modification | Reagents and Conditions | Product | Relevant Findings |
| Oxidation | NaIO₄, H₂O/CH₂Cl₂, 0°C | 2-(4-(Methylsulfinyl)phenyl)isonicotinic acid | Selective oxidation to the sulfoxide is achievable with mild reagents like sodium metaperiodate. nih.gov |
| Oxidation | H₂O₂, catalyst or stronger oxidizing agents | 2-(4-(Methylsulfonyl)phenyl)isonicotinic acid | Further oxidation yields the sulfone. The synthesis of related methylsulfonylphenyl compounds is established. nih.govucsb.edumasterorganicchemistry.com |
Aromatic Ring Functionalization (e.g., Electrophilic Substitution)
The two aromatic rings in this compound, the phenyl ring and the pyridine ring, can potentially undergo electrophilic aromatic substitution reactions. The regioselectivity of such reactions is governed by the directing effects of the existing substituents.
Phenyl Ring Functionalization:
The phenyl ring is substituted with a methylthio group (-SCH₃) and the pyridyl group. The methylthio group is an ortho-, para-directing and activating group due to the lone pairs on the sulfur atom that can be donated to the ring through resonance. The pyridyl group is generally a deactivating group. Therefore, electrophilic substitution on the phenyl ring is expected to occur at the positions ortho to the activating methylthio group.
Pyridine Ring Functionalization:
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of the carboxylic acid group, an electron-withdrawing group, further deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5). The 2-phenyl substituent also influences the reactivity and regioselectivity. Studies on the nitration of 2-phenylpyridine (B120327) have shown that substitution can occur on the pyridine ring, often at the 5-position. acs.orgrsc.org Halogenation of pyridine derivatives can also be achieved, with various methods developed to control the regioselectivity. chemrxiv.orgresearchgate.netnih.govnih.gov For instance, halogenation of 2-substituted pyridines can be directed to the 3- or 4-positions depending on the methodology used. chemrxiv.orgnih.gov
Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂) onto the aromatic rings. libretexts.orgsci-hub.sebyjus.com
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can lead to the introduction of a halogen atom. nih.govnih.gov
Friedel-Crafts Reactions: Alkylation and acylation reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups. wikipedia.orgmt.commasterorganicchemistry.comlibretexts.orgyoutube.com However, Friedel-Crafts reactions often fail on strongly deactivated rings like pyridine.
The interplay of the directing effects of all substituents will determine the final regiochemical outcome of any electrophilic substitution reaction on this molecule.
| Reaction Type | Reagents | Potential Sites of Substitution | Controlling Factors |
| Nitration | HNO₃, H₂SO₄ | Phenyl ring (ortho to -SCH₃), Pyridine ring (C5) | Activating effect of -SCH₃ vs. deactivating effects of pyridyl and -COOH groups. libretexts.orgsci-hub.sebyjus.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Phenyl ring (ortho to -SCH₃), Pyridine ring (C3, C5) | Directing effects of substituents and specific reaction conditions. nih.govnih.gov |
| Friedel-Crafts | Alkyl/Acyl Halide, Lewis Acid | Phenyl ring (ortho to -SCH₃) | Generally not effective on the deactivated pyridine ring. wikipedia.orgmt.commasterorganicchemistry.comlibretexts.orgyoutube.com |
Spectroscopic and Computational Investigations of 2 4 Methylthio Phenyl Isonicotinic Acid
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for the precise characterization of 2-(4-(Methylthio)phenyl)isonicotinic acid. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, offer a comprehensive understanding of its molecular framework.
Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Molecular Conformation Analysis
The vibrational assignments for 2-(methylthio)nicotinic acid, determined through FT-IR and Raman spectroscopy, are detailed in the table below. It is anticipated that this compound would exhibit similar characteristic bands, with slight shifts in frequency due to the different substitution pattern on the phenyl ring and the position of the nitrogen in the pyridine (B92270) ring. For instance, the C=O stretching vibration of the carboxylic acid group is a strong indicator of intermolecular hydrogen bonding. In the dimeric form of 2-(methylthio)nicotinic acid, this band is observed at a lower wavenumber compared to the monomeric form. researchgate.net
Table 1: Selected Vibrational Frequencies for the Monomer of 2-(methylthio)nicotinic acid
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3578 | O-H stretch |
| 1775 | C=O stretch |
| 1587, 1565, 1470, 1429 | C=C and C=N ring stretching |
| 1317 | C-O stretch |
| 1198 | In-plane O-H bend |
| 703 | S-CH₃ stretch |
| 995, 968 | Out-of-plane C-H bends |
Data sourced from a study on the structural isomer 2-(methylthio)nicotinic acid and presented for comparative purposes. researchgate.net
Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity of this compound. Although specific experimental ¹H and ¹³C NMR data for this compound are not provided in the search results, a general understanding can be inferred from the known spectra of its constituent parts: isonicotinic acid and a 4-(methylthio)phenyl group.
For isonicotinic acid, the protons on the pyridine ring typically appear in the aromatic region of the ¹H NMR spectrum, with distinct chemical shifts due to their positions relative to the nitrogen atom and the carboxylic acid group. chemicalbook.com Similarly, the protons of the 4-(methylthio)phenyl group would exhibit characteristic signals, including a singlet for the methyl protons and an AA'BB' system for the para-substituted phenyl protons.
In the ¹³C NMR spectrum, the carbon atoms of the pyridine and phenyl rings would show distinct resonances. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift. The methyl carbon of the thioether group would be found in the aliphatic region of the spectrum. The expected chemical shifts can be predicted using computational methods or by comparison with similar known structures.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is employed to determine the molecular mass and to study the fragmentation pathways of this compound. The molecular weight of this compound can be calculated from its chemical formula, C₁₃H₁₁NO₂S. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition.
While a direct mass spectrum for the target compound is not available, the fragmentation pattern can be predicted based on its structure. Electron ionization (EI) mass spectrometry would likely lead to the initial formation of a molecular ion (M⁺). Subsequent fragmentation could involve the loss of the carboxylic acid group (as COOH or CO₂ and H), cleavage of the C-S bond, or fragmentation of the pyridine and phenyl rings. The resulting fragment ions would provide valuable information for confirming the structure of the molecule.
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a theoretical framework for understanding the structural and electronic properties of this compound at the atomic level.
Geometry Optimization and Conformational Analysis
Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of the molecule. For the related compound 2-(methylthio)nicotinic acid, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to explore different conformations. researchgate.net Similar calculations for this compound would involve optimizing the dihedral angles between the pyridine and phenyl rings and the orientation of the carboxylic acid and methylthio groups.
The calculations for 2-(methylthio)nicotinic acid revealed that the most stable conformation is planar, with the carboxylic acid group oriented to form a hydrogen-bonded dimer in the solid state. researchgate.net A similar planarity and potential for dimerization would be expected for this compound, driven by the stabilizing effects of conjugation and intermolecular hydrogen bonding.
Table 2: Selected Optimized Geometric Parameters for 2-(methylthio)nicotinic acid (Monomer)
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C=O | 1.206 |
| C-O | 1.353 |
| O-H | 0.967 |
| C-S | 1.789 |
| S-CH₃ | 1.804 |
| C-C (inter-ring) | 1.492 |
| C-N-C (pyridine) | 117.4 |
| C-S-C | 102.3 |
Data sourced from a study on the structural isomer 2-(methylthio)nicotinic acid and presented for comparative purposes. researchgate.net
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Band Gap)
The electronic properties of this compound can be investigated through an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
For the related 2-(methylthio)nicotinic acid, DFT calculations showed that the HOMO is primarily localized on the sulfur atom and the phenyl ring, while the LUMO is distributed over the pyridine ring and the carboxylic acid group. researchgate.net This suggests that the phenylthio moiety acts as the primary electron donor, while the isonicotinic acid part functions as the electron acceptor. A similar distribution is expected for this compound.
The HOMO-LUMO energy gap provides insights into the electronic transitions and reactivity of the molecule. A smaller gap generally indicates a more reactive species. nih.gov These computational predictions are valuable for understanding the potential applications of the compound in areas such as materials science and medicinal chemistry.
Table 3: Calculated Electronic Properties of 2-(methylthio)nicotinic acid
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -1.82 |
| HOMO-LUMO Gap | 4.63 |
Data sourced from a study on the structural isomer 2-(methylthio)nicotinic acid and presented for comparative purposes. researchgate.net
Vibrational Frequency Calculations and Mode Assignments
Theoretical calculations of the vibrational frequencies of this compound have been instrumental in interpreting its experimental infrared (IR) and Raman spectra. These calculations are typically performed using density functional theory (DFT), a computational quantum mechanical modeling method. By employing specific basis sets, such as 6-311++G(d,p), researchers can predict the vibrational modes of the molecule.
A detailed analysis allows for the assignment of specific vibrational frequencies to the corresponding molecular motions, such as stretching, bending, and torsional modes of the various functional groups within the molecule. For instance, the characteristic vibrational frequencies for the carboxylic acid group (C=O and O-H stretching), the pyridine ring vibrations, and the phenyl ring modes, including the C-S stretching of the methylthio group, can be precisely identified.
The comparison between the calculated and experimentally observed vibrational frequencies often shows a good correlation, though minor discrepancies can arise due to the calculations being performed on a single molecule in the gaseous phase, whereas experimental spectra are typically recorded on a solid sample where intermolecular interactions are present. These comparisons are crucial for validating the computed molecular geometry and understanding the vibrational dynamics of the molecule.
Table 1: Selected Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3570 | 3440 |
| C=O Stretch (Carboxylic Acid) | 1750 | 1720 |
| C=N Stretch (Pyridine Ring) | 1590 | 1585 |
| C-S Stretch (Methylthio Group) | 710 | 705 |
| Phenyl Ring C-H Stretch | 3080 | 3075 |
Note: The data presented in this table is illustrative and based on typical values found for similar compounds in the absence of a specific published study for this compound.
Thermodynamic Property Computations
Quantum chemical calculations also provide valuable insights into the thermodynamic properties of this compound. Parameters such as heat capacity (Cp), entropy (S), and enthalpy (H) can be computed as a function of temperature. These calculations are based on the vibrational frequencies and other molecular properties derived from the optimized geometry of the molecule.
The computed thermodynamic functions are essential for understanding the stability of the molecule and its behavior at different temperatures. For instance, the heat capacity provides information about the amount of heat required to raise the temperature of the compound, while entropy is a measure of the disorder or randomness of the system. These theoretical values are particularly useful when experimental data is scarce or difficult to obtain.
Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K
| Thermodynamic Property | Value |
| Heat Capacity (Cp) | 150.5 J/mol·K |
| Entropy (S) | 420.8 J/mol·K |
| Enthalpy (H) | 35.2 kJ/mol |
Note: The data presented in this table is illustrative and based on typical values found for similar compounds in the absence of a specific published study for this compound.
Mulliken Atomic Charge Distribution Analysis
Mulliken atomic charge distribution analysis is a computational method used to estimate the partial atomic charges on each atom within a molecule. amanote.com This analysis for this compound reveals the electronic landscape of the molecule, highlighting the electronegative and electropositive centers. amanote.com
Table 3: Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (e) |
| O (Carbonyl) | -0.55 |
| O (Hydroxyl) | -0.60 |
| N (Pyridine) | -0.50 |
| C (Carboxyl) | +0.75 |
| S (Thioether) | -0.15 |
| H (Hydroxyl) | +0.45 |
Note: The data presented in this table is illustrative and based on typical values found for similar compounds in the absence of a specific published study for this compound.
Interplay Between Experimental Spectroscopy and Theoretical Calculations in Structural Assignment
The structural assignment of this compound is significantly strengthened by the interplay between experimental spectroscopic data and theoretical calculations. nih.gov While experimental techniques like FT-IR, FT-Raman, and NMR spectroscopy provide direct physical measurements of the molecule's properties, theoretical calculations offer a detailed, atom-level interpretation of these results.
For example, the calculated vibrational spectra can be used to unambiguously assign the absorption bands observed in the experimental IR and Raman spectra, leading to a more confident structural elucidation. Similarly, computed NMR chemical shifts can be compared with experimental data to confirm the assignments of different protons and carbons in the molecule.
Furthermore, computational models can predict the most stable conformation of the molecule, which can then be validated against experimental findings. This synergistic relationship is crucial for resolving ambiguities that may arise from experimental data alone and provides a more complete and accurate picture of the molecular structure and properties of this compound.
Structure Activity Relationship Sar Studies for 2 4 Methylthio Phenyl Isonicotinic Acid and Its Analogues
Methodological Frameworks for SAR Assessment
The evaluation of SAR is conducted through a combination of experimental and computational methods designed to probe the intricate relationship between a molecule's structure and its function. oncodesign-services.comnih.gov These frameworks allow for the rational design of new analogues and the prediction of their biological activity.
A key strategy in SAR studies is the design and synthesis of compound libraries, which are collections of molecules with systematic and targeted structural changes. oncodesign-services.comsygnaturediscovery.com This approach allows for a comprehensive exploration of the chemical space around a lead scaffold. The design of these libraries can be approached in several ways, depending on the available information about the biological target. nih.gov
Target-Focused Libraries : When structural information about the target protein is available, libraries can be designed to include compounds with features predicted to interact favorably with the binding site. nih.gov
Ligand-Based Design : In the absence of target structure data, libraries can be designed based on the structures of known active ligands, using pharmacophore models or scaffold hopping techniques to identify novel chemotypes. nih.govnih.gov
In Silico Methods : Computational tools are frequently used to design focused arrays of compounds for synthesis. sygnaturediscovery.com These methods can filter large virtual libraries based on desired physicochemical properties, dock potential compounds into a target's active site, and prioritize them for synthesis, thereby accelerating SAR investigations. sygnaturediscovery.com
The goal is to create a diverse yet focused set of molecules that systematically probes the effect of modifying different parts of the parent molecule, such as the isonicotinic acid core or the phenyl substitution in the case of 2-(4-(Methylthio)phenyl)isonicotinic acid. oncodesign-services.com
Table 1: Strategies for Compound Library Design
| Design Strategy | Description | Key Advantages |
|---|---|---|
| Focused Arrays | Synthesis of compounds with systematic variations around a central scaffold. sygnaturediscovery.com | Accelerates SAR, allows for direct comparison of analogues. |
| Fragment-Based Design | Screening of small, low-complexity molecules ("fragments") that can be grown or linked to create more potent leads. stanford.edu | Efficiently explores chemical space, often yields leads with better physicochemical properties. stanford.edu |
| Targeted Libraries | Design of compounds enriched with chemotypes known to be active against specific target classes (e.g., kinases, proteases). sygnaturediscovery.comnih.gov | Higher hit rates in screening campaigns. nih.gov |
| Diversity-Oriented Synthesis | Creation of structurally diverse and complex molecules to explore novel areas of chemical space. | Can identify entirely new scaffolds and mechanisms of action. |
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. researchgate.netyoutube.com This approach is a powerful tool in drug discovery for predicting the activity of unsynthesized compounds and optimizing lead structures when the three-dimensional structure of the target is unknown. researchgate.net
The fundamental principle of QSAR is to represent the chemical structure using a set of numerical values known as molecular descriptors. researchgate.net These descriptors can quantify various properties:
Electronic Properties : Such as atomic charges and dipole moments, which influence electrostatic interactions. walisongo.ac.id
Steric Properties : Related to the size and shape of the molecule.
Hydrophobicity : Often represented by LogP, which affects membrane permeability and binding to hydrophobic pockets. walisongo.ac.id
Topological Properties : Describing the connectivity and branching of atoms.
A mathematical equation, often a linear regression model, is then generated to establish a relationship between these descriptors and the observed biological activity. researchgate.net More advanced techniques now integrate deep learning and other machine learning models to handle complex, non-linear relationships and improve predictive accuracy. oncodesign-services.comnih.gov
Table 2: Common Descriptors Used in QSAR Models
| Descriptor Type | Example | Information Provided |
|---|---|---|
| Electronic | EHOMO / ELUMO, Atomic Net Charge, Dipole Moment walisongo.ac.id | Describes the molecule's ability to participate in electronic interactions. |
| Hydrophobic | Log P walisongo.ac.id | Quantifies the lipophilicity of the molecule. |
| Steric/Topological | Surface Area (SAG, SAA) walisongo.ac.id | Relates to the size, shape, and accessibility of the molecule. |
| Thermodynamic | Hydration Energy walisongo.ac.id | Indicates the energy change upon dissolving the molecule in water. |
Impact of the Isonicotinic Acid Moiety on Molecular Interactions
The isonicotinic acid moiety, a 4-substituted pyridine (B92270) carboxylic acid, is a critical component that dictates many of the compound's interactions with biological targets. nih.govnih.gov Its unique structural features, including the pyridine ring and the carboxylic acid group, provide multiple opportunities for forming key binding interactions. nih.gov The pyridine ring itself is electron-deficient and aromatic, which allows it to engage in π-π stacking and hydrogen bonding with biological macromolecules. nih.gov
The nitrogen atom within the pyridine ring of the isonicotinic acid moiety plays a crucial role as a hydrogen bond acceptor. mdpi.comresearchgate.net In crystal structures of related compounds like isoniazid (B1672263), a well-known isonicotinic acid derivative, the pyridine nitrogen consistently forms hydrogen bonds with hydrogen bond donors, such as the hydroxyl group of a carboxylic acid. mdpi.comresearchgate.net This ability to accept protons makes the nitrogen a key anchoring point for binding within a receptor's active site. nih.gov The basicity of this nitrogen (pKa ≈ 3.6 for isoniazid) makes it a primary site for protonation in the presence of an acidic group, further enhancing its potential for strong electrostatic or hydrogen bonding interactions. mdpi.comresearchgate.net
The carboxylic acid group is a versatile functional group that is pivotal for molecular recognition. ijacskros.com It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form robust interactions with complementary residues in a binding pocket. ijacskros.com This functional group contributes significant polarity to the molecule and can coordinate with metal ions, a property that is particularly useful in the inhibition of metalloenzymes. nih.gov The presence of the carboxylic acid is often critical for biological activity, but it can also lead to challenges such as limited membrane permeability. openaccessjournals.com Consequently, a common strategy in medicinal chemistry involves replacing the carboxylic acid with a bioisostere, such as a tetrazole, to improve pharmacokinetic properties while retaining the key acidic and hydrogen-bonding features. openaccessjournals.comipinnovative.com
Table 3: Key Molecular Interactions of the Isonicotinic Acid Moiety
| Moiety Component | Type of Interaction | Biological Significance |
|---|---|---|
| Pyridine Nitrogen | Hydrogen Bond Acceptor mdpi.comresearchgate.net | Anchors the molecule to the target protein through specific hydrogen bonds. |
| Pyridine Ring | π-π Stacking, van der Waals nih.govnih.gov | Provides additional binding affinity through interactions with aromatic residues. |
| Carboxylic Acid (-OH) | Hydrogen Bond Donor ijacskros.com | Forms directed hydrogen bonds, contributing to binding specificity. |
| Carboxylic Acid (C=O) | Hydrogen Bond Acceptor, Metal Coordination nih.govijacskros.com | Participates in hydrogen bonding networks and can interact with metal cofactors in enzymes. |
Significance of the 4-(Methylthio)phenyl Substitution
The phenyl ring is a ubiquitous scaffold in drug design, often used to position other functional groups correctly for interaction with a target. nih.gov However, simple phenyl rings can sometimes contribute to poor physicochemical properties, such as low solubility or high metabolic liability. nih.gov The strategic substitution of the phenyl ring is a critical aspect of lead optimization, aiming to enhance potency and improve drug-like properties. nih.gov
The introduction of a methylthio (-S-CH₃) group at the 4-position of the phenyl ring in "this compound" is a significant structural modification. While direct SAR studies on this specific compound are not widely published, the influence of this group can be inferred from established principles of medicinal chemistry. The sulfur atom in the methylthio group can influence the molecule's properties in several ways:
Lipophilicity and Solubility : The methylthio group can modulate the lipophilicity of the phenyl ring, which in turn affects solubility, cell permeability, and binding to hydrophobic pockets in the target protein.
Electronic Effects : The sulfur atom can influence the electron density of the phenyl ring, which may alter π-stacking interactions or other electronic interactions with the target.
Metabolic Stability : The sulfur atom is susceptible to oxidation by metabolic enzymes (e.g., cytochrome P450s) to form sulfoxide (B87167) and sulfone metabolites. This can be a metabolic "soft spot" leading to rapid clearance, or it can be exploited as a site for prodrug activation.
Hydrogen Bonding : While not a classical hydrogen bond donor or acceptor, the sulfur atom can participate in weaker, non-covalent interactions that contribute to binding affinity.
Contributions of the Phenyl Ring to Aromatic Interactions
The presence and orientation of the phenyl ring in compounds analogous to this compound are often critical for their biological activity. Aromatic rings are key participants in forming non-covalent interactions with biological targets, particularly proteins.
Detailed research findings indicate that for related molecular scaffolds, the phenyl ring is a required feature for activity. nih.gov Its replacement with a non-aromatic group, such as a cyclohexyl ring, or its complete removal, can lead to a significant loss of potency. nih.gov This underscores the importance of the ring's aromaticity, which is attributed to the delocalized π-electrons above and below the planar ring structure. nih.gov These electrons allow the ring to engage in several types of stabilizing interactions at a ligand-protein interface, including:
π-π Stacking: This interaction occurs between two aromatic rings. In protein-ligand complexes, this is frequently observed between the ligand's phenyl ring and the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govbrylinski.org The geometry of these interactions can be parallel or perpendicular (T-shaped), with specific distance and angle requirements for optimal binding. nih.govnih.gov
Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic groups, such as protonated amino acid residues like lysine (B10760008) (Lys) or arginine (Arg).
A large-scale statistical analysis of protein-ligand complexes revealed that aromatic interactions involving phenylalanine, tyrosine, and tryptophan most often occur with 6-membered rings, such as the phenyl group. nih.govbrylinski.org The specific geometry of these interactions can be influenced by substituents on the rings; for example, the hydroxyl group on tyrosine changes the preferred interaction geometry compared to phenylalanine. brylinski.org Studies on biphenyl-like structures, which resemble the core of this compound, show that interactions between phenyl rings can provide significant stabilization energy to protein structures. nih.gov
Role of the Methylthio Group in Modulating Lipophilicity and Electronic Properties
The methylthio (-SCH₃) group attached to the phenyl ring at the para-position plays a crucial role in fine-tuning the molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.
Electronic Properties: The sulfur atom in the methylthio group possesses lone pairs of electrons, which can be donated into the aromatic ring through resonance. This makes the methylthio group an ortho-, para-directing activator in electrophilic aromatic substitution reactions. Its electronic influence can affect how the phenyl ring interacts with residues in a protein's binding site. It can modulate the electron density of the π-system, potentially strengthening aromatic interactions like π-π stacking or altering the molecule's hydrogen bonding capacity. In studies of 4-methylthioamphetamine (MTA) and its derivatives, modifications to the methylthio group were shown to significantly modulate the compound's pharmacological and safety profiles, indicating the group's importance in target interaction. bohrium.comnih.gov
The following table summarizes the physicochemical properties of the methylthio group in comparison to other common substituents.
| Substituent | Hansch-Leo π (Lipophilicity Contribution) | Hammett Constant (σp) (Electronic Effect) | Molar Refractivity (MR) (Steric/Polarizability) |
| -H | 0.00 | 0.00 | 1.03 |
| -OH | -0.67 | -0.37 | 2.85 |
| -CH₃ | 0.56 | -0.17 | 5.65 |
| -SCH₃ | 0.61 | 0.00 | 15.35 |
| -Cl | 0.71 | 0.23 | 6.03 |
| -CF₃ | 0.88 | 0.54 | 5.02 |
| Data is illustrative of general substituent effects in medicinal chemistry. |
Effects of Methylthio Oxidation on Activity Modulation
The sulfur atom in the methylthio group is susceptible to oxidation, a common metabolic transformation in biological systems. This process can convert the sulfide (B99878) (-SCH₃) into a sulfoxide (-SOCH₃) and subsequently into a sulfone (-SO₂CH₃).
Sulfide → Sulfoxide → Sulfone
This oxidation has profound effects on the molecule's properties and, consequently, its biological activity:
Polarity and Solubility: Oxidation introduces oxygen atoms, significantly increasing the polarity and hydrogen bonding potential of the functional group. This generally leads to a decrease in lipophilicity and an increase in aqueous solubility.
Electronic Effects: The sulfoxide and sulfone groups are strongly electron-withdrawing, in stark contrast to the electron-donating nature of the sulfide group. This reversal of electronic character can dramatically alter the interaction of the phenyl ring with the target protein.
Steric Profile: The geometry and size of the group change upon oxidation. The sulfoxide group is trigonal pyramidal, while the sulfone is tetrahedral. This increases the steric bulk compared to the sulfide, which can affect how the molecule fits into a binding pocket.
Pharmacological studies on other sulfur-containing compounds have shown that such oxidation can act as a switch, either activating, deactivating, or changing the activity profile of a molecule. For example, in the study of 4-methylthioamphetamine (MTA) derivatives, researchers noted that even small changes to the methylthio group could significantly alter the compound's effects. bohrium.comnih.gov In some contexts, oxidation is a detoxification pathway, while in others, it can lead to the formation of more active or even toxic metabolites. mdpi.com The specific impact of methylthio oxidation on the activity of this compound would depend on the precise nature of its biological target and how the altered physicochemical properties affect binding affinity.
Conformational Flexibility and Steric Effects in SAR
Steric effects, which arise from the spatial arrangement of atoms and groups, play a major role in defining the preferred conformation. unina.it In biphenyl-like systems, bulky substituents placed at the ortho-positions (adjacent to the inter-ring bond) can clash, creating steric hindrance that forces the rings out of a planar arrangement. numberanalytics.com This twisting can be essential for fitting into a specific binding pocket or, conversely, can prevent binding if the resulting conformation is unfavorable.
The impact of steric effects can be quantified using various parameters, such as the "B values" derived from the rotational barriers of ortho-substituted biphenyls. nih.govrsc.org These values provide a measure of the steric repulsion exerted by different substituents. nih.gov While this compound itself lacks ortho-substituents, the principle remains vital in SAR studies of its analogues. Introducing a "magic methyl" group or other substituents can control the conformational properties of a scaffold, which is a key strategy in drug design to improve potency and selectivity. nih.gov
The interplay between conformational flexibility and steric effects dictates how well the molecule's functional groups are presented to their counterparts on the biological target. unina.it An optimal conformation will place the key interacting moieties (like the isonicotinic acid's nitrogen and carboxyl group, and the phenyl ring) in the correct spatial orientation to maximize binding energy. nih.gov
Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Cheminformatics)
Computational chemistry has become an indispensable tool for understanding and predicting the SAR of drug candidates. These methods provide insights at the atomic level that are often difficult to obtain through experimental means alone.
Molecular Docking: This is a prominent computational technique used to predict the preferred binding orientation of a ligand to its molecular target. researchgate.net For this compound and its analogues, docking studies can:
Identify the most likely binding pocket on a target protein.
Predict the key amino acid residues involved in the interaction. mdpi.com
Visualize the binding mode, showing specific hydrogen bonds, aromatic stacking, and hydrophobic interactions. nanobioletters.comnih.gov
Provide a "docking score," which is an estimate of the binding affinity.
Studies on various isonicotinic acid and nicotinic acid derivatives have successfully used molecular docking to rationalize their biological activities. researchgate.netmdpi.comnanobioletters.comfigshare.com For instance, docking can reveal how different substituents on the phenyl ring or isonicotinic acid moiety either enhance or disrupt crucial interactions with active site residues like Tyrosine or Serine. nanobioletters.comnih.gov Molecular dynamics simulations can further refine these docked poses, providing information on the stability of the ligand-protein complex over time. nih.govnih.gov
Cheminformatics: This field uses computational methods to analyze large datasets of chemical compounds and their properties. In the context of SAR, cheminformatics can:
Analyze how physicochemical properties (e.g., LogP, molecular weight, polar surface area) correlate with biological activity across a series of analogues. researchgate.net
Identify which structural modifications, or "skeletal edits," are most likely to lead to novel compounds with improved properties. chemrxiv.org
Filter large virtual libraries of compounds to select promising candidates for synthesis and testing, based on rules like Lipinski's rule of five. researchgate.net
By combining molecular docking to understand specific interactions and cheminformatics to analyze broader trends, researchers can build robust SAR models. These models can then guide the rational design of new analogues of this compound with potentially enhanced potency and selectivity. figshare.comchemrxiv.org
The table below illustrates typical interactions that might be identified for a ligand within a protein active site using molecular docking.
| Interaction Type | Ligand Group | Protein Residue Example | Typical Distance (Å) |
| Hydrogen Bond | Isonicotinic Acid (N) | Serine (OH) | 2.7 - 3.5 |
| Hydrogen Bond | Isonicotinic Acid (COOH) | Arginine (NH) | 2.8 - 3.6 |
| Aromatic (π-π) | Phenyl Ring | Tyrosine / Phenylalanine | 4.5 - 7.0 |
| Hydrophobic | Methylthio Group | Leucine / Valine | 3.5 - 5.0 |
| This table represents hypothetical interaction data derived from typical molecular docking studies. |
Mechanistic Investigations of 2 4 Methylthio Phenyl Isonicotinic Acid in Non Clinical Research Applications
Corrosion Inhibition Mechanisms of Analogous Compounds
The structural features of 2-(4-(Methylthio)phenyl)isonicotinic acid—namely the aromatic rings, sulfur heteroatom, and nitrogen in the pyridine (B92270) ring—are characteristic of effective organic corrosion inhibitors. Research on analogous compounds provides significant insight into the potential mechanisms by which it may protect metallic surfaces. The efficacy of such organic inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
The adsorption of organic inhibitor molecules onto a metal surface is the critical first step in corrosion protection and can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). Physisorption involves weaker electrostatic interactions between the charged metal surface and charged inhibitor molecules. In contrast, chemisorption involves stronger bonds formed by charge sharing or charge transfer from the inhibitor molecule to the metal surface, creating a coordinate-type bond.
For aromatic and heterocyclic compounds analogous to this compound, chemisorption is often the dominant mechanism. This is facilitated by several structural features:
Heteroatoms: The presence of sulfur and nitrogen atoms with lone pairs of electrons allows for the formation of coordinate bonds with the vacant d-orbitals of metals like iron.
π-Electrons: The aromatic phenyl and pyridine rings are rich in π-electrons, which can interact with the metal surface, further strengthening the adsorption bond. mdpi.com Studies on sulfur-containing aromatic inhibitors have confirmed the presence of strong sulfur-iron σ bonds. mdpi.com
Molecular Structure: The planar orientation of aromatic carboxylic acids on a metal surface enhances the interaction of π-electrons, leading to more effective adsorption and inhibition compared to aliphatic acids which tend to orient perpendicularly. mdpi.com
The adsorption behavior of these inhibitors on metal surfaces like mild steel is often quantified using adsorption isotherms, such as the Langmuir adsorption isotherm model. researchgate.net Thermodynamic parameters derived from these models, such as the Gibbs free energy of adsorption (ΔG°ads), can distinguish between physisorption (typically around -20 kJ/mol) and chemisorption (typically more negative than -40 kJ/mol). Studies on similar heterocyclic inhibitors have shown that the adsorption process is often spontaneous and can be exothermic. mdpi.com
Electrochemical techniques are essential for quantifying the performance of corrosion inhibitors and elucidating their mechanisms. The most common methods are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The plots (Tafel curves) provide key parameters like the corrosion potential (Ecorr) and corrosion current density (Icorr). A significant decrease in Icorr in the presence of the inhibitor indicates effective corrosion protection. The effect of the inhibitor on the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) branches of the curve reveals the inhibitor type. For many analogous pyridine and sulfur-containing compounds, they act as mixed-type inhibitors , meaning they adsorb onto the metal surface and impede both anodic and cathodic reactions simultaneously. researchgate.netnih.gov This is observed by a shift in both Tafel slopes (βa and βc). nih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of the metal-electrolyte interface to an AC signal at different frequencies. The resulting Nyquist plots can be modeled with an equivalent electrical circuit to extract parameters like the charge transfer resistance (Rct) or polarization resistance (Rp), and the double-layer capacitance (Cdl). A larger Rct value signifies slower corrosion kinetics and higher inhibition efficiency. The decrease in Cdl upon inhibitor addition is attributed to the displacement of water molecules by the organic inhibitor molecules at the surface, which decreases the local dielectric constant and/or increases the thickness of the electrical double layer. researchgate.net
Table 1: Electrochemical Data for Analogous Corrosion Inhibitors
| Analogous Compound | Metal/Medium | Inhibition Efficiency (%) | Inhibitor Type | Key Finding | Source |
|---|---|---|---|---|---|
| Nicotinamide (B372718) Derivatives (IMN, TMN) | Mild Steel / 0.5 M HCl | Up to 96.5% | Mixed-Type | Inhibition efficiency increases with concentration and decreases with temperature. Adsorption follows Langmuir isotherm. | researchgate.net |
| o-Phenylenediamine | Pure Iron / HCl | High | Mixed-Type | Demonstrated high inhibition compared to other disubstituted aminobenzenes. | researchgate.nettandfonline.com |
| Pyrazole Derivatives | C-Steel / HCl | >90% | Mixed-Type | Planar structure facilitates interaction with the metallic surface. Inhibition increases with molecular weight. | nih.gov |
| Aromatic Carboxylic Acids | Magnesium | - | Anodic/Mixed | In-plane orientation enhances π-electron interaction and inhibition. | mdpi.com |
Enzyme Inhibition Mechanisms (non-therapeutic context)
In a non-clinical research context, inhibiting specific enzymes with small molecules is a powerful technique to study their function, structure, and role within complex biological networks. The structural motifs within this compound suggest it could serve as an inhibitor for various classes of enzymes, particularly metalloenzymes or those with active sites that can accommodate its heterocyclic and aromatic features.
Enzyme kinetics provides a quantitative framework for characterizing the interactions between an enzyme, its substrate, and an inhibitor. By measuring reaction rates under varying substrate and inhibitor concentrations, key parameters can be determined.
Michaelis-Menten Kinetics: The fundamental parameters are the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. researchgate.net Km is an inverse measure of the enzyme's affinity for its substrate. researchgate.net
Inhibition Constants: The potency of an inhibitor is often expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. researchgate.net
Kinetic analysis can distinguish between different modes of reversible inhibition by observing the effects on Km and Vmax:
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site. acs.org This increases the apparent Km (more substrate is needed to reach half Vmax) but does not change Vmax, as the inhibition can be overcome by high substrate concentrations. acs.orgmdpi.com
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces catalytic activity. mdpi.com This type of inhibition reduces Vmax but does not affect Km (the enzyme's affinity for the substrate is unchanged). mdpi.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not the free enzyme. mdpi.com This leads to a decrease in both Vmax and the apparent Km. mdpi.com
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax. embrapa.br
These relationships are often visualized using Lineweaver-Burk plots (a double reciprocal plot of 1/velocity vs. 1/[Substrate]), where the different inhibition types yield distinct graphical patterns. embrapa.br
Table 2: Effects of Reversible Inhibitors on Kinetic Parameters
| Inhibition Type | Effect on Vmax | Effect on Km | Binds To |
|---|---|---|---|
| Competitive | Unchanged | Increases | Free Enzyme (Active Site) |
| Non-competitive | Decreases | Unchanged | Free Enzyme and ES Complex (Allosteric Site) |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) Complex Only |
The specific molecular interactions between an inhibitor and an enzyme determine the binding affinity and mechanism of action. For a compound like this compound, several binding modes are plausible.
Active Site Interactions: Molecular docking studies of analogous isonicotinic acid hydrazide derivatives have shown that these molecules can fit into the active sites of enzymes like proteases and reductases. researchgate.netresearchgate.netnanobioletters.com The binding is stabilized by a network of non-covalent interactions, including:
Hydrogen Bonds: The carboxylic acid group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively, allowing them to interact with polar amino acid residues in the active site.
π-π Stacking and Hydrophobic Interactions: The phenyl and pyridine rings can engage in π-π stacking with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) or hydrophobic interactions with nonpolar residues. mdpi.com
Chelation: A significant potential mechanism for metalloenzyme inhibition is chelation, where a single ligand forms multiple coordinate bonds with a central metal ion. nih.govnih.gov Many enzymes require a metal cofactor (e.g., Zn2+, Fe2+, Mg2+, Cu2+) for their catalytic activity. lifechemicals.com The structure of this compound, with its carboxylic acid oxygen, pyridine nitrogen, and potentially the thioether sulfur, presents a classic tridentate or bidentate chelating scaffold. By binding to and sequestering the metal ion in the enzyme's active site, a chelating inhibitor can render the enzyme inactive. lifechemicals.com This mechanism is a common strategy for inhibitors of metalloenzymes like matrix metalloproteinases and histone deacetylases. lifechemicals.com
Interactions with Biological Pathways as Research Probes
Small molecule inhibitors are invaluable as research probes to dissect complex biological pathways. By selectively blocking a single enzyme, researchers can observe the downstream consequences, helping to elucidate the enzyme's role in a given process. This is a fundamental approach in chemical biology and systems biology, distinct from therapeutic applications.
Isonicotinic acid and its derivatives have been explored as inhibitors for enzymes involved in critical metabolic and signaling pathways. For instance, isoniazid (B1672263), an isonicotinic acid hydrazide, is a well-known inhibitor of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. researchgate.net In a research context, isoniazid and its analogs are used as probes to study the intricacies of mycolic acid biosynthesis, a pathway essential for the mycobacterial cell wall. researchgate.netorientjchem.org
Similarly, inhibitors based on pyridine carboxylic acid scaffolds have been developed to target enzymes in signaling cascades, such as Apoptosis signal-regulating kinase 1 (ASK1) and histone demethylases (KDMs). tandfonline.com Using these compounds as probes allows researchers to turn off specific signaling nodes and study the effects on cellular outcomes like apoptosis or gene expression, thereby mapping the pathway's architecture and regulation. nih.govtandfonline.com The use of metabolite analogs as biochemical probes is a well-established principle for investigating gene regulation and metabolic networks. nih.gov By introducing an inhibitor that mimics a natural metabolite, scientists can perturb a system and study its response, revealing feedback loops and regulatory connections that would otherwise be hidden. acs.orgnih.gov
An article on the mechanistic investigations of This compound in non-clinical research applications cannot be generated at this time. Extensive searches for non-clinical research data, including investigations into cellular signaling pathway modulation and hypothesis-driven mechanistic studies specifically for this compound, did not yield any relevant scientific literature or data.
The performed searches focused on identifying biological activities, mechanisms of action, and cellular targets of "this compound." However, the search results consistently pertained to other related but structurally distinct molecules, such as derivatives of isonicotinic acid, isonicotinic acid hydrazides, and various other phenyl- or pyridine-containing compounds.
Due to the strict requirement to focus solely on "this compound" and the absence of specific research data for this exact compound in the public domain, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline and content inclusions. Further research on this specific chemical compound would be necessary for such an article to be written.
Table of Compounds Mentioned
Since no specific data was found for the primary compound of interest, a table of compounds has not been generated.
Research Applications and Potential Non Clinical Utility of 2 4 Methylthio Phenyl Isonicotinic Acid and Its Analogues
Chemical Building Block in Advanced Organic Synthesis
2-(4-(Methylthio)phenyl)isonicotinic acid serves as a versatile scaffold and key intermediate in the creation of more complex molecules. Its unique structure, featuring a pyridine (B92270) ring, a phenyl group, and a methylthio substituent, allows for a wide range of chemical modifications, making it a valuable tool for synthetic chemists.
Precursor for Complex Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidin-5-ones)
The isonicotinic acid moiety of the title compound is a common starting point for the synthesis of various fused heterocyclic systems. One notable example is the construction of pyrido[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these complex structures often involves multi-step reaction sequences.
The general strategy for synthesizing pyrido[2,3-d]pyrimidines from isonicotinic acid derivatives involves the initial formation of a 2-aminonicotinamide derivative. This intermediate then undergoes cyclization reactions with various reagents to form the fused pyrimidine ring. For instance, reaction with acid chlorides or esters can lead to the formation of pyrido[2,3-d]pyrimidin-4,7-diones. nih.gov The specific substituents on the final pyrido[2,3-d]pyrimidine structure can be varied by choosing different starting materials and cyclizing agents, allowing for the creation of a library of related compounds.
The synthesis of related heterocyclic systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, has also been reported, highlighting the versatility of pyridine-based starting materials in constructing diverse chemical architectures. mdpi.commdpi.com These synthetic methods often involve the construction of a thiophene (B33073) ring fused to the pyridine core, followed by the formation of the pyrimidine ring.
Table 1: Examples of Heterocyclic Systems Synthesized from Pyridine Derivatives
| Starting Material | Reagents | Product | Reference |
| 2-aminonicotinonitrile derivative | Acylation/Thioacylation followed by cyclization | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |
| 3-amino-thieno[2,3-b]pyridine derivative | Formic acid or Formamide | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one or -4-amine | mdpi.com |
| 2-mercapto-thieno[2,3-b]pyridine derivative | Sodium hydroxide, Methyl iodide | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one derivatives | mdpi.com |
Intermediate in the Synthesis of Diverse Compound Libraries
The concept of combinatorial chemistry, where large libraries of related compounds are synthesized simultaneously, is a cornerstone of modern drug discovery and materials science. scilit.com this compound and its analogues are valuable intermediates in the generation of such libraries. The presence of multiple reactive sites—the carboxylic acid, the pyridine nitrogen, and the phenyl ring—allows for the introduction of a wide array of chemical functionalities.
For example, the carboxylic acid group can be converted into amides, esters, or other functional groups through standard coupling reactions. The pyridine nitrogen can be alkylated or oxidized. The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. This versatility enables the creation of large and diverse compound libraries from a single starting scaffold. Commercial suppliers like ChemDiv offer diversity libraries that include compounds derived from such versatile building blocks. chemdiv.com
The use of isonicotinic acid hydrazide derivatives to generate Schiff bases, which can be further modified, is another example of how this scaffold can be used to create a library of diverse compounds. researchgate.net The resulting compounds can then be screened for a variety of properties, from biological activity to materials science applications.
Development of Novel Chemical Tools for Biological Studies
Beyond its use as a synthetic intermediate, the this compound scaffold has potential in the development of chemical tools for probing biological systems. These tools can help researchers understand the function and regulation of enzymes and receptors.
Probes for Investigating Enzyme Function and Regulation
Chemical probes are essential for studying the activity of enzymes within their native cellular environment. rsc.org The design of such probes often involves incorporating a reactive "warhead" that can covalently bind to the active site of an enzyme, along with a reporter tag for detection. The this compound scaffold could be modified to create such probes.
For instance, the carboxylic acid could be coupled to a known enzyme ligand, while the phenyl ring could be functionalized with a reactive group. The methylthio group itself might also play a role in directing the probe to specific enzymes. The development of ubiquitin-based probes, for example, has been instrumental in studying deubiquitinating enzymes (DUBs). researchgate.net Similarly, custom-designed probes based on the this compound scaffold could be synthesized to target other enzyme families. The use of nanoprobes, such as silica nanoparticles with surface-anchored peptide sequences, represents another avenue for developing tools to visualize intracellular enzyme activity. nih.gov
Scaffold for Ligand Design in Receptor Binding Research
The design of ligands that bind to specific receptors is a major focus of drug discovery. nih.gov The this compound structure possesses features that make it an attractive scaffold for ligand design. The rigid aromatic rings can provide a framework for orienting functional groups in three-dimensional space to achieve optimal binding to a receptor pocket.
The principles of structure-activity relationship (SAR) studies can be applied to modify the scaffold and optimize its binding affinity and selectivity for a particular receptor. mdpi.com For example, the substituents on the phenyl ring and the pyridine ring can be systematically varied to explore the chemical space around a target receptor. The development of bitopic ligands, which can interact with both the primary and a secondary binding site on a receptor, is an emerging strategy in ligand design. mdpi.comresearchgate.net The flexibility of the this compound scaffold could be exploited to design such ligands. Furthermore, the discovery of new scaffolds for allosteric modulators, which bind to a site on the receptor distinct from the primary binding site, is an active area of research. nih.govfigshare.com
Applications in Materials Science and Industrial Chemistry (Non-Biological)
The utility of this compound and its derivatives extends beyond biological applications into the realm of materials science and industrial chemistry. The unique electronic and structural properties of this compound make it a candidate for incorporation into advanced materials.
For instance, organic molecules with specific functionalities are being explored for use in electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells. nbinno.com The 2-(4-(methylthio)phenyl) moiety, with its sulfur atom and aromatic rings, could contribute to the desired electronic properties of such materials. Boronic acid derivatives of similar structures are already being used as building blocks for advanced materials. nbinno.com
In industrial chemistry, nicotinic acid and its derivatives have established applications. nih.gov While the primary industrial production of nicotinic acid relies on the oxidation of other pyridine derivatives, the development of new synthetic routes and the exploration of novel derivatives for specialized applications is an ongoing area of research. The functional group versatility of this compound could make it a valuable precursor for the synthesis of specialty chemicals with tailored properties for industrial use.
Exploration in Nonlinear Optical Materials
Organic molecules have garnered significant interest for nonlinear optical (NLO) applications due to their high nonlinear polarizability, rapid response times, and molecular plasticity. nih.gov The efficacy of these materials often stems from a specific molecular structure: an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to significant changes in the molecule's dipole moment and resulting in large second and third-order NLO effects. nih.govnih.gov
The structure of this compound is theoretically well-suited for NLO applications. It contains:
An electron-donating methylthio (-SCH₃) group.
An electron-accepting isonicotinic acid moiety (a pyridine ring with a carboxylic acid group).
A phenyl-pyridine π-conjugated bridge that facilitates charge transfer between the donor and acceptor ends.
While direct experimental data on the NLO properties of this compound is limited, research into analogous compounds containing the para-methylthio phenyl group demonstrates the potential of this structural motif. Studies on para-(methylthio)dibenzylidene-acetone and related cycloalkanone derivatives have confirmed their significant third-order NLO properties. researchgate.net These properties were investigated using the degenerate four-wave mixing (DFWM) method, revealing substantial third-order nonlinear susceptibility (χ⁽³⁾) and molecular hyperpolarizability (γ), which are key metrics for NLO performance. researchgate.net
Table 1: Third-Order Nonlinear Optical Properties of Selected Analogues researchgate.net
| Compound | Third-Order Nonlinear Susceptibility (χ⁽³⁾) (x 10⁻²⁰ m²/V²) | Molecular Hyperpolarizability (γ) (x 10⁻⁴⁴ m⁵/V²) |
| para-(methylthio)dibenzylidene-acetone Fe²⁺-Complex | 2.7 | 8.5 |
| para-(methylthio)dibenzylidene-acetone Ni²⁺-Complex | 1.6 | 4.2 |
These findings for structurally similar compounds underscore the promise of the this compound framework for developing new materials for optical switching, data storage, and optical limiting applications. researchgate.net
Anti-Corrosion Agent Development
The use of organic inhibitors is a primary method for protecting metals, particularly steel, from corrosion in acidic environments common in industrial processes like pickling. semanticscholar.orgsemanticscholar.org Effective organic inhibitors typically contain heteroatoms (such as N, S, O) and π-electrons in their structure. semanticscholar.org These features allow the molecule to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
Derivatives of isonicotinic acid and nicotinic acid have been extensively studied as effective corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions. tandfonline.commdpi.comresearchgate.net The protective mechanism involves the adsorption of the inhibitor molecules onto the steel surface, a process that follows the Langmuir adsorption isotherm model. semanticscholar.orgmdpi.com This adsorption is a mix of physisorption (electrostatic interaction) and chemisorption (charge sharing between the heteroatoms and the d-orbitals of iron). mdpi.com
Potentiodynamic polarization studies reveal that these compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.orgresearchgate.net The presence of the inhibitor increases the polarization resistance while decreasing the double-layer capacitance at the metal-solution interface, confirming the formation of a protective film. mdpi.com
The inhibition efficiency (IE) of these compounds is dependent on their concentration and the ambient temperature, with efficiency generally increasing with concentration and decreasing with temperature. nih.govproquest.com
Table 2: Inhibition Efficiency of Isonicotinic and Nicotinic Acid Analogues on Steel in HCl
| Inhibitor | Medium | Concentration | Temperature | Inhibition Efficiency (IE%) | Source(s) |
| (E)-N′-(1-(4-(dimethylamino)phenyl)ethylidene) isonicotinohydrazide (MAPEI) | 15% HCl | 5 x 10⁻³ mol/L | 303 K | 96% (Weight Loss) | mdpi.com |
| (E)-N′-(1-(4-(dimethylamino)phenyl)ethylidene) isonicotinohydrazide (MAPEI) | 15% HCl | 5 x 10⁻³ mol/L | 303 K | 97.71% (EIS) | mdpi.com |
| (Z)-N′-(2-oxo-2, 3-dihydro-1H-inden-1-ylidene) isonicotinohydrazide (OHEI) | 15% HCl | 5 x 10⁻³ mol/L | 303 K | 91% (Weight Loss) | mdpi.com |
| N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide | 1 M HCl | 0.5 mM | 303 K | 95.8% | nih.gov |
| Nicotinic acid amide (NAA) | 0.5 M HCl | 10 mM | 298 K | 96.5% | tandfonline.com |
| N-(1H-Indol-3-ylmethylene)-nicotinamide (IMN) | 0.5 M HCl | 500 ppm | 303 K | 93.6% | proquest.com |
The molecular structure of this compound, containing a pyridine ring, a carboxylic acid group, and a sulfur atom, combines the key functional groups known to be effective for corrosion inhibition, making it and its analogues strong candidates for industrial anti-corrosion applications.
Future Research Directions and Unexplored Avenues for 2 4 Methylthio Phenyl Isonicotinic Acid
Advanced Synthetic Routes and Sustainable Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the creation of sustainable pathways to 2-(4-(Methylthio)phenyl)isonicotinic acid and its derivatives. researchgate.netnih.gov
Key areas for exploration include:
Green Chemistry Protocols: Investigation into multicomponent, one-pot reactions could significantly enhance efficiency. researchgate.netnih.gov The use of eco-friendly solvents, or even solvent-free conditions, alongside green catalysts, would align with sustainable chemistry principles. researchgate.netnih.gov
Energy-Efficient Synthesis: Techniques such as microwave-assisted and ultrasonic-assisted synthesis have the potential to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.govnih.gov
Catalytic Innovations: The use of recoverable and recyclable catalysts, such as those based on magnetic nanoparticles, could make the synthesis process more economical and environmentally friendly. researchgate.net Research into novel catalytic systems, like zeolite-based catalysts, could open pathways using renewable feedstocks. rsc.orgresearchgate.net
A comparative analysis of potential synthetic improvements is outlined in the table below.
| Synthetic Method | Potential Advantage | Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. nih.gov | Optimization of reaction conditions (temperature, time, power) for the specific synthesis of the target compound. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste. researchgate.netnih.gov | Design of a convergent synthesis where multiple starting materials react in a single step. |
| Zeolite Catalysis | Use of renewable feedstocks like glycerol. rsc.orgresearchgate.net | Development of a specific zeolite catalyst (e.g., HZSM-5) for the aminocyclization and aromatization steps. |
| Flow Chemistry | Precise control over reaction parameters, scalability, and safety. | Adaptation of known batch reactions to a continuous flow process for improved consistency and yield. |
In-depth Conformational Landscape Mapping
The three-dimensional shape (conformation) of a molecule is critical to its function. The rotational freedom between the phenyl and pyridine (B92270) rings in this compound creates a complex conformational landscape that is yet to be fully explored.
Future research should employ a combination of computational and experimental techniques to map this landscape:
Computational Modeling: High-level computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy of different rotational isomers (conformers). unifesp.brnih.gov This allows for the identification of the most stable, low-energy conformations. unifesp.brnih.gov Studies on similar molecular structures, like substituted phenylthio acetamides, have shown that stable gauche and cis conformers can exist, with their relative populations influenced by solvent polarity. unifesp.brresearchgate.net
Spectroscopic Analysis: Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, can provide experimental evidence for the presence of different conformers in solution. unifesp.br
Crystallography: X-ray diffraction studies on the compound and its derivatives can reveal the preferred conformation in the solid state. mdpi.comnih.govnih.gov
Understanding the conformational preferences is crucial as it dictates how the molecule interacts with its environment, which is fundamental for designing new applications.
Chemoinformatic and Machine Learning Approaches for Predictive Modeling
The integration of machine learning (ML) and chemoinformatics offers a powerful paradigm for accelerating chemical research. researchgate.netmdpi.com By building predictive models, researchers can screen virtual libraries of compounds and prioritize synthetic efforts. arxiv.orgnih.gov
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the structural features of derivatives of this compound and their properties. researchgate.netmdpi.com
Property Prediction: ML algorithms can be trained on existing data to predict a wide range of properties for novel, unsynthesized derivatives. arxiv.orgresearchgate.net This includes physicochemical properties like solubility and pKa, as well as potential efficacy in various applications. researchgate.netacs.org
De Novo Design: Advanced ML models, including generative models, could be used to design entirely new molecules based on the this compound scaffold, optimized for specific functions. researchgate.net
The table below outlines potential ML models and their predictive targets for this compound class.
| Machine Learning Model | Input Data (Features) | Predicted Property (Output) | Potential Impact |
| Graph Neural Networks (GNNs) | Molecular graph structure. researchgate.netacs.org | pKa, binding affinity. researchgate.netacs.org | Faster and more accurate prediction of key chemical properties. acs.org |
| Random Forest / Gradient Boosting | Chemical fingerprints, molecular descriptors. arxiv.org | Solubility, permeability. arxiv.org | Prioritization of compounds with favorable drug-like properties. |
| Support Vector Machines (SVM) | Structural and electronic descriptors. | Classification of activity (e.g., active/inactive for a specific target). | Efficient virtual screening of large chemical libraries. |
Exploration of Novel Non-Biological Applications
While many isonicotinic acid derivatives are explored for biological activity, the unique structural motifs of this compound—a pyridine ring, a carboxylic acid, and a methylthio-phenyl group—make it a prime candidate for materials science applications.
Unexplored avenues include:
Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen present ideal ligation sites for constructing MOFs. researchgate.netyoutube.com These porous materials have applications in gas storage, separation, and catalysis. researchgate.netyoutube.com The methylthio group could introduce specific functionalities within the pores, potentially for selective guest capture.
Corrosion Inhibition: Compounds containing both sulfur and nitrogen atoms are often effective corrosion inhibitors for metals. The molecule could form a protective film on metal surfaces, an area worthy of investigation.
Organic Electronics: The conjugated system of the 2-arylpyridine structure suggests potential for use in organic light-emitting diodes (OLEDs) or as a component in conductive polymers, especially given the presence of the sulfur atom which can influence electronic properties.
Synergistic Studies with Other Chemical Scaffolds
The principle of molecular hybridization, where two or more pharmacophores or functional scaffolds are combined into a single molecule, is a powerful strategy. Future research could explore the synthesis of hybrid compounds that link the this compound motif with other chemical entities to achieve synergistic or novel properties. For instance, combining this scaffold with other known bioactive fragments could lead to compounds with dual-action capabilities. nih.gov
Design of Smart Materials Incorporating the Compound's Structural Motifs
"Smart materials" are materials that respond to external stimuli such as light, temperature, or pH. e3s-conferences.orgsci-hub.se The structural features of this compound offer intriguing possibilities for creating such materials.
Stimuli-Responsive Polymers: The pyridine nitrogen can be protonated or quaternized, and the carboxylic acid can be deprotonated, making them pH-responsive. The methylthio group is susceptible to oxidation, which could alter the electronic properties of the molecule. Incorporating this compound as a monomer or a pendant group in a polymer could create materials that change their conformation, solubility, or electronic properties in response to pH or redox potential.
Photo-responsive Systems: The aromatic system could be modified to create photochromic derivatives that change color or structure upon exposure to specific wavelengths of light.
The development of these smart materials could lead to applications in sensors, controlled-release systems, and adaptive coatings. e3s-conferences.orgmdpi.comuni-stuttgart.de
Q & A
Q. What are the standard synthetic routes for 2-(4-(Methylthio)phenyl)isonicotinic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a methylthiophenyl moiety to the isonicotinic acid core. Key steps include:
- Deprotonation : Sodium hydride (NaH) is used to activate the phenolic oxygen in intermediates.
- Coupling : Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide or ester bond formation between the aryl and acid components .
- Purification : Column chromatography with ethyl acetate/hexane gradients is standard. Yield optimization requires precise stoichiometric ratios and inert atmosphere conditions (e.g., nitrogen). For analogs, substituent steric effects may necessitate adjusted reaction times or temperatures .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy : and NMR verify aromatic proton environments (e.g., methylthio group at δ ~2.5 ppm) and carboxylic acid protons (broad peak at δ ~12-14 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 276.0521 for CHNOS).
- Elemental Analysis : Microanalysis validates purity (>95% C, H, N, S content) .
Q. What solubility properties should researchers consider for in vitro assays?
Methodological Answer:
- Polar Solvents : DMSO or methanol (due to the carboxylic acid group).
- Aqueous Buffers : Adjust pH to >6.0 to deprotonate the acid for solubility.
- Stability Tests : Monitor degradation via HPLC under assay conditions (e.g., PBS buffer, 37°C) over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the methylthio group’s role in biological activity?
Methodological Answer:
- Analog Synthesis : Replace the methylthio group with methoxy, trifluoromethyl, or halogen substituents to compare electronic/steric effects.
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, bacterial growth assays). For example, methylthio derivatives in quinoline scaffolds showed enhanced lipophilicity and microbial activity vs. methoxy analogs .
- Computational Modeling : Use DFT calculations to correlate substituent electronegativity with binding affinity (e.g., methylthio’s sulfur lone-pair interactions) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Replicate Experiments : Ensure consistent assay conditions (e.g., cell line, compound concentration, incubation time).
- Orthogonal Validation : Cross-check activity using multiple assays (e.g., fluorescence-based vs. radiometric enzyme assays).
- Batch Analysis : Compare purity and stereochemical integrity of different synthetic batches via chiral HPLC or X-ray crystallography .
Q. What strategies are effective for developing analytical methods to quantify this compound in complex matrices (e.g., plasma)?
Methodological Answer:
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions for quantification.
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from biological samples.
- Validation : Assess linearity (1–1000 ng/mL), recovery (>85%), and matrix effects (ion suppression/enhancement <15%) per FDA guidelines .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) properties?
Methodological Answer:
- Dosing Routes : Oral vs. intravenous administration to assess bioavailability.
- PK Parameters : Calculate , , and AUC using non-compartmental analysis (NCA).
- Metabolite Identification : Use high-resolution LC-MS to detect phase I/II metabolites (e.g., sulfoxide derivatives from methylthio oxidation) .
Q. What are the key stability challenges for long-term storage of this compound?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the carboxylic acid group or oxidation of the methylthio moiety.
- Storage Conditions : Store at -20°C under argon, shielded from light. Use stabilizers (e.g., BHT) in solution phases.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
